molecular formula C10H13BrO3S B3037028 1-bromo-4-((3-methoxypropyl)sulfonyl)benzene CAS No. 403793-29-3

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene

Cat. No.: B3037028
CAS No.: 403793-29-3
M. Wt: 293.18 g/mol
InChI Key: SFRFMJYOARYANS-UHFFFAOYSA-N
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Description

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene is an organic compound with the molecular formula C10H13BrO3S. It is a derivative of benzene, where a bromine atom and a sulfonyl group are substituted at the para positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products are typically substituted benzene derivatives where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl bromide with the boronic acid.

Scientific Research Applications

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-((3-methoxypropyl)sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group influence the electron density of the benzene ring, making it susceptible to various substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-4-((3-methoxypropyl)sulfonyl)benzene is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research contexts.

Biological Activity

1-Bromo-4-((3-methoxypropyl)sulfonyl)benzene, with the CAS number 403793-29-3, is a sulfonyl-substituted aromatic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields such as medicinal chemistry and environmental science.

This compound features a bromine atom and a methoxypropylsulfonyl group attached to a benzene ring. Its molecular formula is C11H15BrO2S, which indicates the presence of a sulfonyl functional group that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl group can participate in hydrogen bonding and π-π interactions, which may modulate the activity of specific biological targets, leading to various pharmacological effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit several biological activities, including:

  • Antimicrobial Properties : Some studies have suggested that sulfonyl-containing compounds demonstrate significant antibacterial and antifungal activities.
  • Anticancer Effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Activity : Compounds with similar functional groups have been investigated for their potential to reduce inflammation in various models.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. A study by Haskell Laboratories indicated that exposure to similar brominated compounds resulted in observable adverse effects, including respiratory distress and weight loss in rodent models. The median lethal concentration (LC50) for structurally related compounds was documented at approximately 18,000 mg/m³, indicating a need for caution in handling and application .

Data Table: Biological Activity Summary

Activity Type Description References
AntimicrobialExhibits activity against bacteria and fungi ,
AnticancerInhibits cancer cell growth; induces apoptosis ,
Anti-inflammatoryReduces inflammatory markers in vitro
ToxicityLC50 observed at 18,000 mg/m³ in rodent studies

Case Studies

  • Antimicrobial Activity : A study examined the efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways. Further studies are required to elucidate the specific molecular targets involved.

Properties

IUPAC Name

1-bromo-4-(3-methoxypropylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRFMJYOARYANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (2.8 g, 20 mmol) was added to a solution of 3-methoxypropan-1-yl methansulphonate (Method 73; 3.25 g, 19.3 mmol) and 4-bromothiophenol (3.48 g, 18.4 mmol) in DMF (30 ml) and the mixture heated at 40° C. for 4 hours. The mixture was allowed to cool to ambient temperature, poured into water (100 ml) and extracted with EtOAc (2×50 ml). The extracts were combined, washed with saturated aqueous sodium hydrogen carbonate solution (50 ml) and brine (2×50 ml), dried (Chemelut column CE1010) and the volatiles removed by evaporation. The residue was dissolved in MeOH (150 ml) and water (30 ml) and oxone (13.4 g, 21.6 mmol) was added in portions. The mixture was stirred at ambient temperature for 18 hours. The MeOH was evaporated, water (50 ml) added and the solution extracted with DCM (3×50 ml). The extracts were combined, washed with brine (50 ml), dried (Chemelut column CE1010), and evaporated. The residue was purified by flash chromatography on silica gel eluting with iso-hexane:EtOAc (100:0 increasing in polarity to 90:10) to give the title compound (3.32 g, 62%) as a colourless oil. NMR 1.95 (m, 2), 3.19 (m, 2H), 3.26 (s, 3H), 3.41 (t, 2H), 7.70 (d, 2H), 7.78 (d, 2H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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